4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene
Overview
Description
Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene is a synthetic polymer known for its excellent thermal stability and chemical resistance. This compound is commonly used in various industrial applications due to its unique properties.
Preparation Methods
The synthesis of Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene typically involves the reaction of phenol with isobutylene and styrene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or a base, to facilitate the formation of the polymer. Industrial production methods often employ solution polymerization, suspension polymerization, or sol-gel methods to achieve the desired product .
Chemical Reactions Analysis
Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene have a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene involves the interaction of its phenolic groups with various molecular targets. These interactions can lead to the formation of stable complexes, which contribute to the compound’s thermal and chemical resistance. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene can be compared with other similar compounds such as:
Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.
Bisphenol F: Used in the manufacture of epoxy resins with lower viscosity and better chemical resistance.
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.C8H8.C4H8/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-8-6-4-3-5-7-8;1-4(2)3/h3-10,16-17H,1-2H3;2-7H,1H2;1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHQCTMGNOWHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68784-69-0 | |
Record name | Phenol, 4,4′-(1-methylethylidene)bis-, reaction products with isobutylene and styrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68784-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis-, reaction products with isobutylene and styrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068784690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis-, reaction products with isobutylene and styrene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis-, reaction products with isobutylene and styrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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